N-(3,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core. This scaffold is substituted at the 3-position with an m-tolyl (3-methylphenyl) group and at the 2-position with a thioacetamide linkage connected to a 3,5-dimethylphenyl moiety. The benzofuropyrimidinone system combines fused aromatic and heterocyclic rings, which are known to enhance π-π stacking interactions and metabolic stability in drug design .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-16-7-6-8-20(14-16)30-26(32)25-24(21-9-4-5-10-22(21)33-25)29-27(30)34-15-23(31)28-19-12-17(2)11-18(3)13-19/h4-14H,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCWVSIHNEYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O2S2 |
| Molecular Weight | 437.6 g/mol |
| CAS Number | 877653-36-6 |
The structure features a benzofuro-pyrimidine core with various substituents that may influence its biological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives show that modifications at specific positions can enhance their antitumor properties. The evaluation typically involves assays such as the MTT assay to assess cytotoxicity against various cancer cell lines, including:
- C6 (Rat brain glioma cell line)
- A549 (Human lung adenocarcinoma)
- MCF-7 (Human breast adenocarcinoma)
- HT-29 (Human colorectal adenocarcinoma)
In one study focusing on benzothiazole derivatives, compounds were tested for their ability to inhibit cell proliferation selectively in cancerous cells compared to normal fibroblast cells (NIH3T3) .
The proposed mechanisms of action for similar compounds include:
- Inhibition of DNA Synthesis : Interference with DNA replication processes in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Modulation of Enzymatic Activity : Inhibition of enzymes critical for cancer cell survival.
Other Biological Activities
Beyond anticancer effects, there is emerging evidence that this compound may possess:
- Antiviral Activity : Similar structures have shown efficacy against viral infections.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:
- Formation of the Benzofuro-Pyrimidine Core : This can involve condensation reactions between appropriate indole derivatives and phenyl-substituted pyrimidines.
- Thioacetylation : Introducing the thioacetamide functionality to enhance biological activity.
Case Studies and Experimental Results
Several studies have focused on related compounds to gauge their biological efficacy. For example:
- Study on Benzothiazole Derivatives :
-
Mechanistic Studies :
- Investigated the interaction of benzofuro-pyrimidine derivatives with cellular targets using molecular docking studies.
- Identified potential binding sites that could be targeted for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzofuropyrimidinone core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidinone (e.g., 2-{[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide, ). Thieno derivatives replace the fused benzene ring with a thiophene, reducing aromatic surface area and altering electronic properties.
Substituent Effects on Bioactivity
- Quinazolinone Derivatives (): Compounds like N-(3,5-dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 14) feature a sulfamoylphenyl group, which introduces polarity and hydrogen-bonding capacity. These modifications are associated with antimicrobial activity, suggesting that sulfonamide groups enhance interactions with bacterial enzymes . In contrast, the target compound’s m-tolyl and dimethylphenyl groups prioritize lipophilicity, which may favor central nervous system penetration or kinase inhibition.
- Benzothiazole Derivatives (): Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit anti-inflammatory and analgesic activities. The benzothiazole core’s smaller size and sulfur atom may facilitate redox interactions or metal chelation, mechanisms less likely in the target compound’s bulkier benzofuropyrimidinone system .
Physicochemical Properties
- Melting Points and Solubility : The dihydropyrimidin derivative in (mp 230°C) demonstrates high crystallinity due to chlorine substituents, which increase molecular symmetry and van der Waals interactions. The target compound’s methyl groups may lower its melting point, improving solubility in organic solvents .
- Spectral Data : NMR and IR spectra (e.g., ) highlight distinct signals for substituents like SCH₂ (δ 4.12 ppm in ¹H NMR) and NHCO (δ 10.10 ppm), which aid in structural differentiation. The target compound’s 3,5-dimethylphenyl group would show characteristic aromatic proton splitting patterns in NMR .
Table 1: Key Structural and Functional Comparisons
Key Insights:
- Biological Activity: Sulfonamide-containing quinazolinones () show antimicrobial action, while benzothiazoles () excel in anti-inflammatory roles. The target compound’s activity may align with kinase or protease inhibition due to its planar aromatic core .
- Synthetic Feasibility : The thioacetamide linkage is common across analogs, suggesting shared synthetic routes (e.g., nucleophilic substitution of mercapto intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
